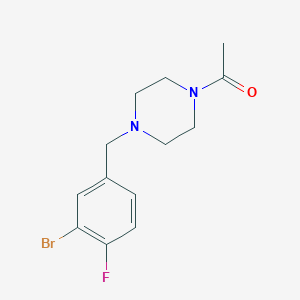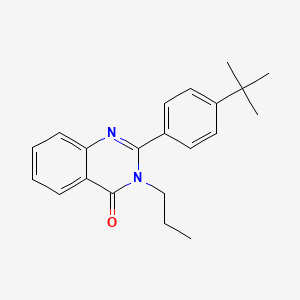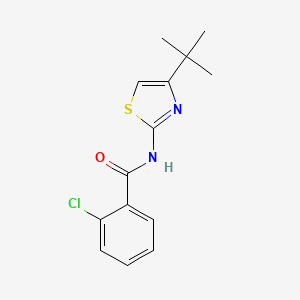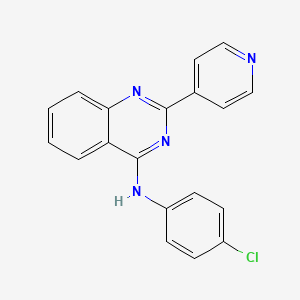
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, also known as MOO, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Mechanism of Action
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride acts as a chelator of transition metals, including iron and copper. It has been found to inhibit the formation of reactive oxygen species (ROS) and to prevent oxidative damage to cells. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has anti-inflammatory effects and has been found to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a valuable tool in studying the effects of drugs and toxins on the brain. However, one limitation is that 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in scientific research. One potential application is in the development of treatments for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the study of the effects of environmental toxins on the brain. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used to study the mechanisms of action of various toxins and could be used to develop treatments for toxin-induced neurodegeneration.
Conclusion
In conclusion, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, or 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, is a valuable tool in scientific research. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins. While there are limitations to its use, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has many potential applications in the future of scientific research.
Synthesis Methods
The synthesis of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride involves the reaction of 4-morpholinylacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography to obtain the final product, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride.
Scientific Research Applications
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins.
properties
IUPAC Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNIXVADHBCMK-BNSHTTSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCCCCC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)



![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)